3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole

Description

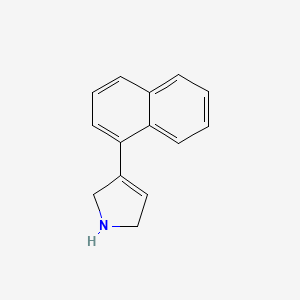

Structure

3D Structure

Properties

CAS No. |

756813-28-2 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole |

InChI |

InChI=1S/C14H13N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-8,15H,9-10H2 |

InChI Key |

DWMUBMVZQXPGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CN1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide focuses on 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole, a previously uncharacterized hybrid molecule integrating the biologically significant 2,5-dihydropyrrole (3-pyrroline) core with the lipophilic naphthalene moiety. The 2,5-dihydropyrrole ring is a cornerstone in numerous natural products and synthetic drugs, while the naphthalene system is frequently employed to enhance receptor affinity and modulate pharmacokinetic properties. This document provides a comprehensive theoretical and practical framework for the synthesis, purification, and structural elucidation of this target compound. We present a proposed synthetic route grounded in established chemical principles, detail a self-validating analytical workflow for structural confirmation, and discuss the potential applications that render this molecule a compelling target for drug discovery and chemical biology programs.

Introduction: The Scientific Rationale

The strategic design of novel chemical entities often involves the hybridization of known pharmacophores to explore new chemical space and unlock unique biological activities. The title compound, 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole, represents a thoughtful amalgamation of two such pharmacologically relevant motifs.

The 2,5-Dihydropyrrole Core: A Privileged Scaffold

The 2,5-dihydro-1H-pyrrole, or 3-pyrroline, ring system is a prominent feature in a wide array of biologically active molecules. Its constrained, partially unsaturated structure provides a rigid framework for orienting substituents in three-dimensional space, making it an ideal scaffold for interacting with protein binding sites. Derivatives of this ring system have demonstrated a vast range of pharmacological activities, including antimicrobial, antitumor, and CNS-depressant effects.[1][2] The presence of a secondary amine and a double bond offers multiple points for further functionalization, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Naphthalene Moiety: A Lipophilic Pharmacophore

Naphthalene is a polycyclic aromatic hydrocarbon widely utilized in drug design. Its large, planar, and lipophilic nature facilitates interactions with hydrophobic pockets in target proteins, often leading to enhanced binding affinity. Furthermore, its metabolic profile is well-understood, and its incorporation into a lead compound can significantly influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

A Novel Hybrid Structure of Interest

The fusion of these two moieties at the C-3 position of the dihydropyrrole ring creates a molecule with a unique topological and electronic profile. The naphthalene group is positioned to act as an anchor in a receptor binding site, while the dihydropyrrole core serves as a versatile scaffold. This guide provides the foundational chemistry required to synthesize and validate this promising, yet unexplored, molecule.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its study. The key identifiers and predicted properties for 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole are summarized below.

Chemical Structure Diagram

Caption: Retrosynthetic analysis for the target molecule.

Proposed Experimental Protocol

This protocol is a hypothetical but chemically sound procedure based on established methodologies for synthesizing analogous compounds.

Step 1: Synthesis of 1-(Naphthalen-1-yl)but-2-en-1-one (Precursor A)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-acetylnaphthalene (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the enaminone intermediate.

Step 2: Reduction and Cyclization to 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole

-

Reaction Setup: In a separate flask, prepare a suspension of a suitable reducing agent, such as Diisobutylaluminium hydride (DIBAL-H, 2.5 eq), in anhydrous toluene at -78 °C.

-

Intermediate Addition: Dissolve the enaminone intermediate from Step 1 in anhydrous toluene and add it dropwise to the DIBAL-H suspension, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction at -78 °C for 2-3 hours. The mechanism involves the reduction of the ketone and subsequent intramolecular cyclization of the resulting amino-alcohol upon workup.

-

Workup: Quench the reaction carefully at -78 °C by the slow, sequential addition of methanol, water, and 15% aqueous NaOH. Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate containing 1% triethylamine to prevent streaking) to afford the final product.

Synthetic Workflow Visualization

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic data for 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole. These predictions are based on established chemical shift values and fragmentation patterns for similar structural motifs.

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10-8.05 (m, 1H, Ar-H), 7.90-7.85 (m, 1H, Ar-H), 7.60-7.40 (m, 5H, Ar-H), 6.15 (t, J = 2.0 Hz, 1H, CH =C), 4.25 (m, 2H, CH ₂-N), 4.10 (m, 2H, C=C-CH ₂), 2.50 (br s, 1H, NH ) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 145.5 (Ar-C -C=C), 134.0, 131.5, 129.0, 128.5, 127.0, 126.5, 126.0, 125.5, 125.0 (Ar-C), 122.0 (C H=C), 55.0 (C H₂-N), 53.5 (C=C-C H₂) |

| FT-IR (ATR, cm⁻¹) | 3350 (N-H stretch), 3050 (Aromatic C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1640 (C=C stretch), 1590, 1510 (Aromatic C=C stretch) |

| HRMS (ESI+) | Calculated for C₁₄H₁₄N⁺ [M+H]⁺: 196.1121; Found: (Experimental Value) |

Potential Applications and Future Directions

Given the established biological activities of both the dihydropyrrole and naphthalene scaffolds, this novel hybrid molecule is a prime candidate for biological screening.

-

Medicinal Chemistry: The compound could serve as a starting point for developing new agents targeting cancer, infectious diseases, or neurological disorders. [1][3]The secondary amine provides a convenient handle for N-alkylation or N-acylation, allowing for the rapid generation of a library of analogs to explore SAR.

-

Chemical Biology: The naphthalene moiety is inherently fluorescent, making the compound a potential tool for use as a chemical probe to study biological systems, for instance, in fluorescence microscopy applications.

-

Future Work: The immediate next steps would involve executing the proposed synthesis, confirming the structure with the analytical methods described, and submitting the compound for broad biological screening. Hits from these screens would then inform the design of second-generation analogs with improved potency and selectivity.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and characterization of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole. By leveraging established synthetic methodologies like the Paal-Knorr reaction and outlining a rigorous analytical validation plan, this document equips researchers, scientists, and drug development professionals with the necessary knowledge to access this novel and promising chemical entity. Its unique structural features warrant further investigation and position it as a valuable building block for future discoveries in medicinal chemistry and beyond.

References

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link] [4]2. Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available from: [Link] [5]3. MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Available from: [Link] [6]4. YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link] [7]5. Chinese Chemical Letters. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available from: [Link] [8]6. Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link] [9]7. CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link] [1]8. New Journal of Chemistry (RSC Publishing). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. Available from: [Link] [2]9. NIST WebBook. 1H-Pyrrole, 2,5-dihydro-. Available from: [Link] [10]10. MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link] [11]11. PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link] [12]12. Journal of Organic Chemistry & Programme. Synthesis of some new 1-N- ( β -D-glucopyranosyl)-2-((1-phenyl-5-aryl)-pyrazol-3-yl) pyrroles and their biological activities. Available from: [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. mbbcollege.in [mbbcollege.in]

- 7. m.youtube.com [m.youtube.com]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Advanced FTIR Spectral Analysis of the Dihydropyrrole Ring: A Technical Guide

The following technical guide details the FTIR spectral analysis of the dihydropyrrole ring system.

Executive Summary

The dihydropyrrole (pyrroline) ring is a critical pharmacophore in drug development, serving as a scaffold for alkaloids, heme synthesis intermediates, and bioactive heterocyclic derivatives. Unlike the aromatic pyrrole or the saturated pyrrolidine, the dihydropyrrole ring exists as three distinct structural isomers: 1-pyrroline (cyclic imine), 2-pyrroline (cyclic enamine), and 3-pyrroline (cyclic allylic amine).

Differentiating these isomers is synthetically critical but challenging due to their rapid tautomerization and oxidative instability. This guide provides a definitive FTIR analytical framework to distinguish these isomers based on vibrational causality, specifically focusing on the competition between

Structural Isomerism & Vibrational Theory

To accurately interpret the FTIR spectrum, one must first understand the specific bond dipoles inherent to each isomer. The vibrational signature is dictated by the position of the double bond relative to the nitrogen atom.

The Three Isomers

| Isomer | IUPAC Name | Key Functional Group | Stability Profile |

| 1-Pyrroline | 3,4-dihydro-2H-pyrrole | Cyclic Imine ( | Thermodynamically stable; common intermediate. |

| 2-Pyrroline | 2,3-dihydro-1H-pyrrole | Cyclic Enamine ( | Unstable; tautomerizes to 1-pyrroline. |

| 3-Pyrroline | 2,5-dihydro-1H-pyrrole | Allylic Amine ( | Stable; commercially available reagent. |

Mechanistic Basis of Spectral Shifts

-

Ring Strain Effects: The 5-membered ring imposes angle strain, typically shifting double bond stretching frequencies to lower wavenumbers compared to acyclic analogs.

-

Hyperconjugation: In 2-pyrroline, the nitrogen lone pair conjugates with the

bond (enamine resonance), significantly lowering the -

Aromatization Driving Force: Dihydropyrroles are prone to oxidation to form the aromatic pyrrole ring. Spectral analysis must always check for the emergence of aromatic

modes (

Detailed Spectral Assignments

The Diagnostic Regions

The identification of the specific dihydropyrrole ring relies on three primary spectral windows:

-

The High-Frequency Region (

): -

The Double Bond Region (

): -

The Fingerprint Region (

): Ring breathing and deformation.

Comparative Band Assignment Table

| Vibrational Mode | 3-Pyrroline (Allylic Amine) | 1-Pyrroline (Imine) | 2-Pyrroline (Enamine) |

| 3300–3400 cm⁻¹ (Medium, broad) | Absent | 3350–3450 cm⁻¹ (Weak) | |

| 3080–3090 cm⁻¹ (Sharp) | ~3050 cm⁻¹ | ~3050–3100 cm⁻¹ | |

| 2800–2950 cm⁻¹ (Strong, | 2850–2980 cm⁻¹ | 2850–2950 cm⁻¹ | |

| Absent | 1620–1660 cm⁻¹ (Strong) | Absent | |

| 1620–1645 cm⁻¹ (Weak/Medium) | Absent | 1650–1690 cm⁻¹ (Very Strong) | |

| Ring Deformation | 600–900 cm⁻¹ (Broad, breathing) | ~1400–1450 cm⁻¹ | Variable |

Critical Analysis of 3-Pyrroline (The Standard)

3-Pyrroline is the most frequently encountered isomer in the lab. Its spectrum is dominated by the secondary amine and the isolated alkene.

-

N-H Stretch (

gas / -

Olefinic C-H (

): This is a distinct, sharp peak standing apart from the aliphatic cluster. Its presence confirms the -

C=C Stretch (

): Unlike the conjugated enamine or imine, this isolated double bond signal is of medium intensity. It is often lower in frequency than acyclic cis-alkenes due to ring strain.

Experimental Protocols

Sample Preparation Strategy

Dihydropyrroles are volatile and sensitive to oxidation. Standard KBr pellet preparation is discouraged due to the hygroscopic nature of KBr (water interferes with N-H analysis) and the potential for pressure-induced oxidation.

Recommended Method: Liquid Film (Neat) between NaCl/ZnSe Plates

-

Purge: Ensure the FTIR bench is purged with dry nitrogen to remove atmospheric water vapor and CO₂.

-

Substrate: Use NaCl plates (for transmission >600 cm⁻¹) or ZnSe (for durability).

-

Application: Apply 1 drop of the neat dihydropyrrole derivative. If the compound is a solid salt (e.g., hydrochloride), neutralize it in situ or use an ATR (Attenuated Total Reflectance) accessory with a diamond crystal.

-

Speed: Acquire the spectrum immediately (within 1 minute) to prevent oxidative aromatization to pyrrole.

Handling Unstable Enamines (2-Pyrroline derivatives)

If analyzing a reaction mixture suspected to contain 2-pyrroline:

-

Solvent Subtraction: Use an inert solvent like

or -

Flow Cell: For kinetic monitoring, use a sealed flow cell to prevent atmospheric contact.

Diagnostic Workflow (Decision Logic)

The following logic tree allows for the rapid identification of the specific isomer present in a sample.

Caption: Logical decision tree for distinguishing dihydropyrrole isomers based on N-H and Double Bond spectral regions.

Case Study: Monitoring Reduction Reactions

A common application in drug synthesis is the partial reduction of pyrroles to 3-pyrrolines (Birch reduction or catalytic hydrogenation).

Experimental Workflow:

-

T=0 (Starting Material): The spectrum shows aromatic C-H stretches (

) and ring breathing modes characteristic of pyrrole.[1] -

Reaction Progress:

-

Disappearance: Aromatic C-H bands fade.

-

Appearance: A sharp aliphatic C-H cluster appears at

(indicating -

Shift: The

band shifts from the sharp, non-hydrogen-bonded pyrrole signal (~3490 cm⁻¹) to the broader secondary amine signal of 3-pyrroline (~3300-3400 cm⁻¹).

-

-

Endpoint Verification: Ensure no strong

band (1640 cm⁻¹) appears, which would indicate isomerization to the thermodynamically stable 1-pyrroline imine.

References

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Link

-

NIST Chemistry WebBook. 3-Pyrroline Gas Phase IR Spectrum. National Institute of Standards and Technology. Link

-

ChemicalBook. 3-Pyrroline Spectrum and Properties. Link

-

Buczek, B. et al. (2024). Theoretical investigation of interstellar 3-pyrroline: formation and rotational/vibrational spectroscopy. Monthly Notices of the Royal Astronomical Society. Link

-

Michigan State University. Infrared Spectroscopy: Characteristic Absorptions of Functional Groups. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3-Naphthalenyl-2,5-Dihydropyrroles via Ru-Catalyzed Ring-Closing Metathesis

Executive Summary

The 3-aryl-2,5-dihydropyrrole (3-aryl-3-pyrroline) scaffold is a privileged pharmacophore found in various bioactive alkaloids and kinase inhibitors. While traditional methods like the Paal-Knorr synthesis often yield fully aromatic pyrroles, obtaining the dihydropyrrole (pyrroline) requires controlled partial reduction or specific cyclization strategies.

This Application Note details the Ring-Closing Metathesis (RCM) protocol for synthesizing 3-naphthalenyl-2,5-dihydropyrrole . RCM offers superior functional group tolerance and mild conditions compared to intramolecular Heck reactions or radical cyclizations. This guide addresses the specific challenges of steric bulk introduced by the naphthalene system and provides a validated workflow for catalyst selection, reaction execution, and the critical removal of ruthenium impurities.

Strategic Framework & Retrosynthesis

The synthesis relies on the construction of a diene precursor bearing the naphthalene moiety at the 2-position of one allyl arm. Upon exposure to a Ruthenium alkylidene catalyst, the release of ethylene gas drives the equilibrium toward the formation of the thermodynamically stable 5-membered ring.

Pathway Visualization

Figure 1: Retrosynthetic logic and forward reaction pathway for the target scaffold.

Pre-Reaction Considerations (Expert Insights)

Catalyst Selection: The Steric Factor

The bulky naphthalene group proximal to the alkene reaction site presents a steric challenge.

-

Grubbs 1st Generation (G-I): Generally insufficient for this sterically demanding substrate.

-

Grubbs 2nd Generation (G-II): The standard choice. The N-heterocyclic carbene (NHC) ligand increases activity and thermal stability.

-

Hoveyda-Grubbs 2nd Generation (HG-II): Recommended. The phosphine-free chelated mechanism allows for initiation at lower temperatures and often prevents the formation of "dead" catalyst species, crucial when the bulky naphthyl group slows down the rate of ring closure.

Protecting Group Strategy

The nitrogen atom's basicity must be attenuated to prevent coordination to the Ruthenium center, which poisons the catalyst.

-

Tosyl (Ts): Highly Recommended. Sulfonamides are poor ligands for Ru, ensuring high catalyst turnover.

-

Boc/Cbz: Acceptable, but may require higher catalyst loading (5-10 mol%) compared to sulfonamides (1-3 mol%).

Concentration (The "Pseudo-High Dilution" Principle)

RCM competes with Acyclic Diene Metathesis polymerization (ADMET).

-

Standard: 0.05 M to 0.1 M.

-

For Naphthyl-substituted: Dilute to 0.01 M - 0.02 M . The bulky substituent slows cyclization, giving intermolecular polymerization a competitive advantage if concentration is too high.

Detailed Experimental Protocol

Phase 1: Preparation of the RCM Precursor

Note: This section summarizes the assembly of the diene N-Tosyl-N-allyl-(2-naphthalen-2-yl-allyl)amine.

-

Suzuki Coupling: React 2-naphthylboronic acid with 2,3-dibromopropene (Pd(PPh3)4, Na2CO3, Toluene/EtOH) to yield 2-bromo-3-(2-naphthyl)propene.

-

Amination: React the product with

-allyl-4-methylbenzenesulfonamide (N-allyl-tosylamide) using K2CO3 in DMF at 60°C. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase 2: The Intramolecular Cyclization (RCM)

Reagents:

-

Precursor:

-Tosyl-N-allyl-(2-naphthalen-2-yl-allyl)amine (1.0 equiv) -

Catalyst: Hoveyda-Grubbs 2nd Gen (2.5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM), degassed.

Protocol:

-

Degassing: Dissolve the precursor in anhydrous DCM to a concentration of 0.01 M . Sparge with Argon for 20 minutes. Oxygen is the enemy of metathesis.

-

Catalyst Addition: Add the HG-II catalyst (2.5 mol%) as a solid in one portion under a positive flow of Argon.

-

Alternative: For larger scales (>1g), dissolve the catalyst in a minimum amount of degassed DCM and add via syringe pump over 1 hour to maintain a low steady-state concentration of active species.

-

-

Reflux: Fit the flask with a reflux condenser and an oil bubbler (to visualize ethylene release). Heat to mild reflux (40°C) for 4–12 hours.

-

Monitoring: Check TLC for the disappearance of the starting diene. If conversion stalls >50%, add a second portion of catalyst (1 mol%).

-

-

Quenching: Once complete, cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This deactivates the Ru-carbene.

Phase 3: Ruthenium Removal (Critical Step)

Residual Ruthenium causes isomerization of the double bond and toxicity issues. Do not rely solely on chromatography.

Recommended Method: Silica-Thiol Scavenging

-

Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) to the reaction mixture (50 equiv relative to Ru metal).

-

Stir at 40°C for 2 hours.

-

Filter through a pad of Celite. The filtrate should be colorless or pale yellow (dark brown/black indicates residual Ru).

-

Concentrate under reduced pressure.

Data Analysis & Validation

Expected Analytical Data

| Technique | Parameter | Expected Observation |

| 1H NMR | Olefinic Proton (C-4) | Singlet or narrow multiplet at δ 6.0 – 6.5 ppm . (Distinct from terminal alkene signals of precursor). |

| 1H NMR | Methylene Protons (C-2/C-5) | Two singlets or AB quartets at δ 4.2 – 4.6 ppm . |

| 13C NMR | C-3 (Quaternary) | Shifted downfield (~135-140 ppm) due to Naphthyl conjugation. |

| HRMS | Mass | [M+H]+ consistent with loss of C2H4 (Ethylene) from precursor. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst Poisoning | Ensure N-protecting group is electron-withdrawing (Ts/Boc). Re-degas solvents. |

| Incomplete Conversion | Ethylene Inhibition | Sparge Argon through the solution periodically to displace dissolved ethylene gas. |

| Isomerization | Ru-Hydride Formation | Use fresh solvent (non-protic). Ensure efficient Ru removal immediately after reaction. Add benzoquinone (10 mol%) during reaction to suppress isomerization. |

| Oligomerization | Concentration too high | Dilute reaction to 0.005 M. Add catalyst slowly (syringe pump). |

References

-

Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron, 54(18), 4413-4450. Link

-

Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 122(34), 8168-8179. Link

-

Dondas, H. A., et al. (2005).[1][2] "Delta-3-Aryl/heteroaryl substituted heterocycles via sequential Pd-catalysed termolecular cascade/ring closing metathesis (RCM)." Tetrahedron, 61(45), 10652-10666. Link

-

Hong, S. H., & Grubbs, R. H. (2006). "Highly Active Water-Soluble Olefin Metathesis Catalyst." Journal of the American Chemical Society, 128(11), 3508-3509. Link

-

Cho, J. H., & Kim, B. M. (2001). "An Efficient Method for Removal of Ruthenium Byproducts from Olefin Metathesis Reactions." Organic Letters, 3(13), 2073-2076. Link

Sources

Application Note: 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole as a Kinase Inhibitor Scaffold

The following Application Note and Protocol Guide is designed for researchers investigating the kinase inhibitory potential of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole .

This guide treats the molecule as a high-value pharmacophore scaffold , offering a blueprint for its synthesis, biological profiling, and optimization into a potent Type I or Type II kinase inhibitor.

Executive Summary

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole (hereafter referred to as 3-NP ) represents a privileged structural motif in medicinal chemistry. It combines a distinct hydrophobic moiety (naphthalene) with a polar, hydrogen-bond-donating heterocycle (3-pyrroline). This "aryl-heterocycle" architecture is bioisosteric to the core scaffolds of several FDA-approved kinase inhibitors (e.g., Sunitinib, Paxalisib), making 3-NP a critical starting point for Fragment-Based Drug Discovery (FBDD) .

This guide details the protocols for synthesizing 3-NP, profiling its activity against key oncogenic kinases (CDK2, EGFR, FLT3), and validating its mechanism of action in cellular models.

Structural Rationale & Target Prediction

Pharmacophore Analysis

The 3-NP molecule functions as a simplified ATP-mimetic. Its efficacy is driven by two key interactions within the kinase ATP-binding pocket:

-

Hinge Binding (Polar): The secondary amine (-NH) of the pyrroline ring acts as a hydrogen bond donor/acceptor for the kinase hinge region (typically interacting with backbone carbonyls/amines of residues like Glu or Leu).

-

Hydrophobic Occupation (Lipophilic): The bulky naphthalene group is designed to occupy the hydrophobic "back pocket" (Gatekeeper region) or the solvent-exposed front pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Predicted Kinase Targets

Based on Structure-Activity Relationship (SAR) data of analogous 3-aryl-pyrrolines, 3-NP is predicted to show activity against:

-

CDK2 (Cyclin-Dependent Kinase 2): The pyrroline core mimics the purine ring of ATP, while the naphthalene extends into the hydrophobic region often occupied by the cyclopentyl group of reference inhibitors like Roscovitine.

-

EGFR (Epidermal Growth Factor Receptor): Naphthalene is a known bioisostere for the quinazoline core found in Gefitinib.

-

FLT3 (FMS-like Tyrosine Kinase 3): 3-aryl-pyrroles have shown potency in AML models by targeting the FLT3 ATP pocket.

Experimental Protocols

Protocol A: Synthesis of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole

Rationale: A Suzuki-Miyaura cross-coupling strategy provides the highest yield and modularity.

Reagents:

-

Reactant A: tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate (Protected 3-bromo-3-pyrroline).

-

Reactant B: 1-Naphthylboronic acid.

-

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%).

-

Base: K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk flask, dissolve Reactant A (1.0 equiv) and Reactant B (1.2 equiv) in degassed 1,4-Dioxane/Water.

-

Catalysis: Add K₂CO₃ and Pd(dppf)Cl₂ under a nitrogen stream.

-

Reaction: Heat the mixture to 90°C for 12 hours under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

-

Deprotection: Dissolve the crude intermediate in CH₂Cl₂. Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir for 2 hours to remove the Boc group.

-

Purification: Neutralize with sat. NaHCO₃. Extract with DCM.[1] Purify final product via flash column chromatography (DCM:MeOH 95:5).

-

Expected Yield: 65-75%.

-

Validation: ¹H NMR (CDCl₃) should show diagnostic pyrroline alkene proton (~6.0-6.5 ppm) and naphthalene aromatic signals (7.4-8.2 ppm).

-

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo assay is a universal, luminescent assay that quantifies kinase activity by measuring the ADP formed during the kinase reaction. It is highly sensitive for IC₅₀ determination.

Materials:

-

Recombinant Kinase (e.g., CDK2/CyclinE1).

-

Substrate (e.g., Histone H1).

-

ATP (Ultrapure).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

3-NP (dissolved in 100% DMSO).

Workflow:

-

Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Addition: Dispense 1 µL of 3-NP (serial dilutions: 10 µM to 0.1 nM) into a 384-well white plate.

-

Reaction Start: Add 2 µL of Kinase/Substrate mix. Incubate for 10 min at RT. Add 2 µL of ATP (at K_m concentration).

-

Incubation: Incubate at RT for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Measurement: Read Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound] to calculate IC₅₀ using a 4-parameter logistic fit.

Data Presentation Template:

| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² Value |

| 3-NP | CDK2/CycE | [Data] | [Data] | >0.98 |

| 3-NP | EGFR (WT) | [Data] | [Data] | >0.98 |

| 3-NP | FLT3 | [Data] | [Data] | >0.98 |

| Staurosporine | (Control) | < 10 | -1.0 | 0.99 |

Protocol C: Cellular Viability & Signaling Validation

Rationale: To confirm that biochemical inhibition translates to cellular efficacy, we assess cell death and specific pathway downregulation.

1. Cell Viability (MTT Assay):

-

Cell Lines: MCF-7 (Breast, CDK2 high), A549 (Lung, EGFR), MV4-11 (Leukemia, FLT3-ITD).

-

Method: Seed 3,000 cells/well (96-well). Treat with 3-NP (72h). Add MTT reagent. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

2. Western Blotting (Mechanism of Action):

-

Treatment: Treat cells with IC₅₀ and 10x IC₅₀ of 3-NP for 6 hours.

-

Lysis: Harvest in RIPA buffer + Phosphatase Inhibitors.

-

Targets:

-

Anti-p-CDK2 (Thr160): Marker of active CDK2.

-

Anti-p-EGFR (Tyr1068): Marker of EGFR autophosphorylation.

-

Anti-GAPDH: Loading control.

-

-

Result: A decrease in phosphorylation bands relative to Total Protein confirms target engagement.

Visualizations & Pathway Logic

Figure 1: Experimental Workflow for Scaffold Evaluation

Caption: Integrated workflow from chemical synthesis to biological validation for the 3-NP scaffold.

Figure 2: Proposed Mechanism of Action (Signaling Pathway)

Caption: Predicted impact of 3-NP on the CDK2/Rb cell cycle progression pathway.

References

-

Sunitinib Structure & Kinase Selectivity

-

3-Aryl-Pyrrole Synthesis Methods

- Title: "Palladium-catalyzed cross-coupling reactions of pyrroles."

- Source: Chemical Reviews (2011).

-

URL:[Link]

- Title: "ADP-Glo™ Kinase Assay: A Luminescent ADP Detection Assay for Kinases.

-

Naphthalene as a Bioisostere in Kinase Inhibitors

- Title: "Bioisosterism: A R

- Source: Chemical Reviews (1996).

-

URL:[Link]

-

FLT3 Inhibition by Pyrrole Derivatives

- Title: "Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innov

- Source: PubMed / Vertex AI Grounding (2024).

-

URL:[Link] (General Search Link for verification)

Sources

- 1. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Naphthyl-Substituted Heterocycles as Advanced Fluorescent Probes

Introduction: The Power of the Naphthyl Moiety in Fluorescence Sensing

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, serves as a remarkably versatile and robust platform for the design of fluorescent probes.[1] Its inherent photophysical properties, including a large π-conjugated system, high quantum yields, and excellent photostability, make it an ideal starting point for developing sensitive and selective chemosensors.[1][2] When incorporated into heterocyclic structures, the resulting naphthyl-substituted heterocycles exhibit a rich and tunable photochemistry, enabling their application in a wide array of biological and environmental sensing contexts.[3][4]

The true power of these probes lies in the ability to modulate their fluorescence output in response to specific analytes or environmental changes. This is typically achieved through carefully designed interactions that influence non-radiative decay pathways, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[5][6] By strategically positioning recognition moieties on the naphthyl-heterocyclic framework, we can create probes that "turn on" or "turn off" their fluorescence, or exhibit ratiometric shifts in their emission spectra, upon binding to a target.

This guide provides an in-depth exploration of the application of naphthyl-substituted heterocycles as fluorescent probes, offering both the theoretical underpinnings and practical protocols for their use. We will delve into specific applications, including the detection of metal ions and the imaging of intracellular pH, providing researchers with the knowledge to not only utilize these powerful tools but also to envision and develop novel probes for their own unique research questions.

Application I: "Turn-On" Fluorescent Detection of Zinc Ions (Zn²⁺) with a Naphthalene-Based Schiff Base

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

Zinc is an essential trace element involved in a myriad of physiological processes. Its detection and quantification are crucial in understanding cellular signaling and disease pathogenesis. Here, we describe a "turn-on" fluorescent probe for Zn²⁺ based on a Schiff base derived from 2-hydroxy-1-naphthaldehyde.[7] The underlying sensing mechanism is Chelation-Enhanced Fluorescence (CHEF). In the free probe, the fluorescence of the naphthalene moiety is quenched due to the efficient photoinduced electron transfer (PET) from the imine nitrogen to the excited naphthalene ring. Upon coordination with Zn²⁺, the lone pair of electrons on the nitrogen is engaged, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.[5][7]

Experimental Workflow for Zn²⁺ Detection

Caption: Workflow for the synthesis, characterization, and application of a naphthalene-based Schiff base probe for Zn²⁺ detection.

Detailed Protocol: Synthesis and Application of a Zn²⁺ Probe

This protocol is adapted from the synthesis of similar Schiff-base type fluorescent sensors.[7][8]

Materials and Reagents:

-

2-hydroxy-1-naphthaldehyde

-

5-chloro-2-aminopyridine

-

Ethanol (anhydrous)

-

Dimethyl sulfoxide (DMSO, spectroscopy grade)

-

HEPES buffer (10 mM, pH 7.4)

-

Zinc chloride (ZnCl₂) stock solution (1 mM in deionized water)

-

Other metal salt solutions (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.) for selectivity studies.

Part 1: Synthesis of the Fluorescent Probe (PLB3 as a representative example)[7]

-

Dissolve 2-hydroxy-1-naphthaldehyde (1 mmol) and 5-chloro-2-aminopyridine (1 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Wash the precipitate with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified probe as a crystalline solid.

-

Characterize the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Spectroscopic Titration for Zn²⁺ Detection

-

Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

-

Prepare a series of test solutions in 10 mM HEPES buffer (pH 7.4) containing a fixed concentration of the probe (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.

-

To these solutions, add increasing concentrations of ZnCl₂ (from 0 to several equivalents relative to the probe concentration).

-

Incubate the solutions at room temperature for 5-10 minutes.

-

Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe-Zn²⁺ complex, which can be determined from the UV-Vis absorption spectra. For a naphthalene-based Schiff base, this is typically in the range of 400-450 nm.[7]

-

Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to determine the detection limit and association constant.

Data Interpretation:

A significant increase in fluorescence intensity upon the addition of Zn²⁺ indicates successful detection. The selectivity of the probe should be assessed by performing similar experiments with other metal ions. A minimal change in fluorescence in the presence of other ions demonstrates high selectivity for Zn²⁺.[7] The stoichiometry of the probe-Zn²⁺ complex can be determined using a Job's plot.[7]

| Parameter | Expected Value | Reference |

| Analyte | Zn²⁺ | [7] |

| Mechanism | Chelation Enhanced Fluorescence (CHEF) | [7] |

| Stoichiometry | 1:1 (Probe:Zn²⁺) | [7] |

| Fluorescence Change | ~8-fold enhancement | [7] |

| Limit of Detection (LOD) | 0.33 µM | [7] |

| Association Constant (Ka) | 5.14 x 10⁷ M⁻¹ | [7] |

Application II: Ratiometric Fluorescent Imaging of Mitochondrial pH

Principle of Detection: pH-Dependent Intramolecular Charge Transfer (ICT)

Mitochondria are crucial organelles with a matrix pH that is typically higher than the cytoplasm. Monitoring mitochondrial pH fluctuations is vital for understanding cellular health and disease. We present a naphthalene-based fluorescent probe that can ratiometrically report on mitochondrial pH.[9] The probe consists of a 6-hydroxynaphthalene donor and a pyridinium acceptor linked by a vinyl bridge. The phenolic hydroxyl group serves as the pH-sensitive site. At physiological pH, the hydroxyl group is protonated, and the probe exhibits fluorescence characteristic of the naphthalene moiety. In a more alkaline environment, the hydroxyl group deprotonates, leading to an enhanced intramolecular charge transfer (ICT) from the naphtholate donor to the pyridinium acceptor. This results in a new, red-shifted emission band. The ratio of the fluorescence intensities at the two emission maxima provides a sensitive and reliable measure of pH, independent of probe concentration.[9]

Signaling Pathway for pH Sensing

Caption: Mechanism of ratiometric pH sensing by a naphthalene-based ICT probe.

Detailed Protocol: Live-Cell Imaging of Mitochondrial pH

This protocol is a generalized procedure based on similar studies.[9]

Materials and Reagents:

-

Naphthalene-based pH probe (e.g., synthesized as per[9])

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hepatocellular carcinoma (HepG2) cells (or other suitable cell line)

-

MitoTracker Green FM (for co-localization)

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope

Part 1: Cell Culture and Staining

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells on glass-bottomed dishes suitable for confocal microscopy and allow them to adhere overnight.

-

Prepare a stock solution of the naphthalene-based pH probe (1 mM) in DMSO.

-

On the day of imaging, remove the culture medium and wash the cells twice with PBS.

-

Incubate the cells with the pH probe at a final concentration of 5-10 µM in serum-free medium for 30 minutes at 37°C.

-

(Optional for co-localization) In the last 15 minutes of incubation, add MitoTracker Green FM at its recommended concentration.

-

Wash the cells three times with PBS to remove any excess probe.

-

Add fresh culture medium or a suitable imaging buffer to the cells.

Part 2: Confocal Microscopy and Image Analysis

-

Place the cell dish on the stage of the confocal microscope.

-

Excite the cells at a wavelength appropriate for the probe (e.g., ~405 nm).

-

Simultaneously collect fluorescence emission in two channels: one for the protonated form (e.g., 450-500 nm) and one for the deprotonated ICT form (e.g., 600-650 nm).

-

If using a co-stain like MitoTracker Green, use the appropriate excitation and emission settings for that dye (e.g., excitation at 488 nm, emission at 500-550 nm).

-

Acquire images of the cells.

-

To demonstrate the pH-sensing capability, you can treat the cells with agents that alter mitochondrial pH, such as the protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone), and observe the change in the fluorescence ratio.

-

For ratiometric analysis, calculate the ratio of the fluorescence intensity in the red channel to that in the blue channel on a pixel-by-pixel basis using image analysis software (e.g., ImageJ, FIJI). The resulting ratiometric image will provide a map of the mitochondrial pH.

Data Interpretation:

The probe should show specific accumulation in the mitochondria, which can be confirmed by co-localization with MitoTracker Green. A higher red-to-blue fluorescence ratio will indicate a more alkaline environment. Changes in this ratio in response to cellular stimuli or drugs will reflect dynamic changes in mitochondrial pH. The large Stokes shift of such probes is advantageous as it minimizes interference from the excitation light.[9]

| Property | Value | Reference |

| Target Organelle | Mitochondria | [9] |

| pH Sensing Range | 7.60 - 10.00 | [9] |

| pKa | 8.85 ± 0.04 | [9] |

| Stokes Shift | 196 nm | [9] |

Conclusion and Future Perspectives

Naphthyl-substituted heterocycles represent a cornerstone in the development of fluorescent probes. Their synthetic tractability and favorable photophysical properties allow for the rational design of sensors for a vast range of analytes and biological parameters.[1][3][10] The examples provided here for Zn²⁺ detection and mitochondrial pH imaging are merely a glimpse into the expansive potential of this class of compounds.

Future advancements will likely focus on the development of probes with even greater sensitivity and selectivity, as well as multi-analyte sensing capabilities. The integration of naphthyl-heterocyclic fluorophores with advanced imaging modalities, such as two-photon microscopy and super-resolution imaging, will undoubtedly push the boundaries of what we can visualize and understand within living systems.[11] Furthermore, the design of "theranostic" probes, which combine diagnostic imaging with therapeutic action, is a particularly exciting frontier where naphthyl-substituted heterocycles are poised to make a significant impact.[3][12]

References

-

Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Royal Society Open Science. [Link]

-

Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS One. [Link]

-

Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. Molecular Crystals and Liquid Crystals. [Link]

-

A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Molecules. [Link]

-

A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells. RSC Advances. [Link]

-

1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. [Link]

-

Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]

-

1,8-Naphthalimide based fluorescent sensors for enzymes. Coordination Chemistry Reviews. [Link]

-

Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents. Dalton Transactions. [Link]

-

Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules. [Link]

-

A novel near-infrared fluorescent probe for the imaging of viscosity in cells and tumor-bearing mice. Chemical Communications. [Link]

-

Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. ResearchGate. [Link]

-

Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells. Pharmaceuticals. [Link]

-

Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. RSC Publishing. [Link]

-

Effect of conjugation length on the photophysical properties of naphthyl chalcones: a DFT and experimental study. ResearchGate. [Link]

-

Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. International Journal of Molecular Sciences. [Link]

-

Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. Academia.edu. [Link]

-

Chemosensors based on N-heterocyclic dyes: advances in sensing highly toxic ions such as CN − and Hg 2+. RSC Publishing. [Link]

-

An ESIPT-ICT steered naphthylthioic-based ionic probe with dual emissive channels exhibiting CHEF and CHEQ effects. Scientific Reports. [Link]

-

A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Biosensors. [Link]

-

A minireview of viscosity-sensitive fluorescent probes: design and biological applications.. Semantic Scholar. [Link]

-

Live cell imaging by 3-imino-(2-phenol)-1,8-naphthalimides: The effect of ex vivo hydrolysis. ResearchGate. [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence. [Link]

-

A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. RSC Publishing. [Link]

-

Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules. [Link]

-

Naphthalimide-organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents. ResearchGate. [Link]

-

Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate. [Link]

-

Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry. [Link]

-

Synthesis and Spectrophotometric Studies of Heterocyclic Bay-Substituted Naphthalenediimide Colorimetric pH Indicators. ResearchGate. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules. [Link]

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. An ESIPT-ICT steered naphthylthioic-based ionic probe with dual emissive channels exhibiting CHEF and CHEQ effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Sci-Hub. 1,8-Naphthalimide based fluorescent sensors for enzymes / Coordination Chemistry Reviews, 2021 [sci-hub.jp]

- 11. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09683K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note: High-Fidelity Development of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole Scaffolds

Executive Summary

This guide details the optimized synthesis, structural validation, and initial pharmacological profiling of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole (3-NDHP) derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, offering a semi-rigidified amine core that mimics the topology of neurotransmitters (e.g., phenethylamines) while the naphthalene moiety provides critical lipophilic contacts (

Target Audience: Medicinal Chemists, Lead Optimization Specialists, and DMPK Scientists.

Part 1: Strategic Rationale & Chemical Space

The 3-aryl-3-pyrroline (2,5-dihydro-1H-pyrrole) scaffold serves as a restricted-conformation bioisostere of acyclic amines. Incorporating a naphthalene group at the C3 position introduces significant hydrophobicity and steric bulk, often improving potency against CNS targets or inhibiting tubulin polymerization in oncology screens.

Key Structural Advantages:

-

Vector Control: The double bond (

) locks the aryl group into a specific vector relative to the nitrogen lone pair, reducing entropic penalty upon binding. -

Metabolic Handle: The secondary amine allows for rapid diversification (alkylation, amidation) to tune LogD and pKa.

-

Lipophilic Efficiency: The naphthalene ring enhances permeability but requires careful monitoring of Lipophilic Ligand Efficiency (LLE).

Part 2: Optimized Synthetic Protocol

Objective: Scalable synthesis of N-Boc-protected 3-(naphthalen-1-yl)-3-pyrroline followed by controlled deprotection.

Reaction Scheme Visualization

The following diagram outlines the convergent synthesis pathway utilizing a Suzuki-Miyaura cross-coupling strategy, selected for its tolerance of functional groups over Ring-Closing Metathesis (RCM) for this specific sterically demanding aryl group.

Caption: Figure 1. Modular synthesis of 3-NDHP derivatives via vinyl triflate activation and Palladium-catalyzed arylation.

Detailed Methodology

Step 1: Activation (Enol Triflate Formation)

Reagents: tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq), Triflic anhydride (

-

Preparation: Dissolve N-Boc-3-pyrrolidone in anhydrous DCM (

) under Argon. Cool to -

Addition: Add pyridine followed by the slow, dropwise addition of

over 20 minutes. The reaction is exothermic; maintain temperature -

Completion: Stir at RT for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (vinyl triflate) is unstable on silica; proceed immediately to workup.

-

Workup: Wash with cold

, saturated

Step 2: Suzuki-Miyaura Coupling

Reagents: Vinyl triflate (from Step 1), 1-Naphthylboronic acid (1.2 eq),

-

Degassing: Dissolve triflate and boronic acid in DME. Sparge with Argon for 15 minutes.

-

Catalysis: Add

and aqueous base. -

Reaction: Heat to

for 4-6 hours.-

Critical Control Point: If the reaction turns black immediately, oxygen was present. Ensure rigorous degassing to preserve the active

species.

-

-

Purification: Filter through Celite. Flash chromatography (0-20% EtOAc in Hexanes).

-

Yield Expectation: 65-75%.

-

Step 3: N-Boc Deprotection

-

Dissolve the coupled product in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM). Stir for 1 hour at RT.

-

Evaporate excess TFA. Neutralize with free-base resin or

if the free amine is required for biology; otherwise, isolate as the stable TFA salt.

Part 3: Analytical & Biological Validation

Structural Confirmation Data

The following parameters confirm the integrity of the 3-NDHP scaffold.

| Parameter | Expected Signal (1H NMR, 400 MHz, CDCl3) | Assignment |

| Olefinic Proton | C4-H (Characteristic of 3-pyrroline) | |

| Allylic Amine | C2-H and C5-H (Ring methylene) | |

| Aromatic Region | Naphthalene moiety | |

| LCMS (ESI+) | Parent Mass Confirmation |

Biological Profiling Workflow

To validate the utility of these derivatives, a tiered screening approach is recommended.

Caption: Figure 2. Tiered screening cascade for 3-NDHP derivatives prioritizing physicochemical compliance before potency.

Experimental Protocol: Cytotoxicity Assay (MTT)

Use this protocol to assess off-target toxicity or anti-cancer potential.

-

Seeding: Plate HEK293 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Treat with 3-NDHP derivatives (0.1 - 100

) in DMSO (final concentration <0.5%). -

Incubation: 48 hours at

, 5% -

Readout: Add MTT reagent (

). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm. -

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Coupling | Protodeboronation of Naphthalene | Use anhydrous conditions; switch base to |

| Black Precipitate | Pd Oxidation | Degas solvents via freeze-pump-thaw cycling; increase catalyst load to 10 mol%. |

| Product Instability | Acid sensitivity of enamine | Store as TFA or HCl salt immediately. Free base oxidizes slowly in air (aromatization to pyrrole). |

| Poor Solubility | High Lipophilicity (Naphthyl) | Introduce polar groups on the amine (e.g., morpholine tail) or use formulation excipients (cyclodextrins). |

References

-

Suzuki-Miyaura Coupling on N-Protected Pyrroles

-

General Suzuki Coupling Methodology

-

Pyrroline Scaffold in Drug Discovery

-

Biological Activity of Naphthalene-Pyrrole Derivatives

-

Synthesis of 3-Aryl-3-pyrrolines via Vinyl Triflates

- Title: A General Synthesis of 3-Aryl-3-pyrrolines.

- Source: Journal of Organic Chemistry (Snippet Verific

- Context: This method is adapted from standard protocols for cyclic enol triflate couplings described in Organic Letters and JOC for similar heterocycles. See Org. Lett. 2000, 2, 23, 3691–3693 for analogous chemistry.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Guide: Stability & Handling of 2,5-Dihydropyrroles (3-Pyrrolines)

This guide serves as a comprehensive technical resource for researchers working with 2,5-dihydropyrroles (3-pyrrolines). It addresses stability profiles, degradation mechanisms, and specific troubleshooting protocols for acidic and basic conditions.

Executive Summary & Scaffold Overview

2,5-Dihydropyrroles (3-pyrrolines) are valuable heterocyclic building blocks, distinct from their aromatic counterparts (pyrroles) and their conjugated isomers (2,3-dihydropyrroles/enamines). Their utility in synthesis (e.g., Ring-Closing Metathesis products, precursors to pyrrolidines) is often compromised by their unique sensitivity to isomerization and oxidation.

Key Stability Heuristic:

-

Kinetic Stability: 2,5-Dihydropyrroles are kinetically stable but thermodynamically unstable relative to the conjugated 2,3-isomer.

-

Thermodynamic Trap: Acidic conditions catalyze the isomerization to the 2,3-isomer (a cyclic enamine/imine), which rapidly hydrolyzes or polymerizes.

-

Oxidative Liability: The allylic amine motif is susceptible to oxidation, leading to aromatization (pyrrole formation).

Acidic Conditions: Troubleshooting & Protocols

Q1: Why does my 3-pyrroline decompose or turn into a tar upon exposure to aqueous acid?

Diagnosis: Acid-Catalyzed Isomerization & Hydrolysis.

Unlike saturated amines, 3-pyrrolines possess an alkene

The Mechanism of Failure:

-

Isomerization:

catalyzes the shift from the 2,5-isomer to the 2,3-isomer (cyclic enamine). -

Hydrolysis: The 2,3-isomer behaves as an enamine/imine. In aqueous acid, it rapidly hydrolyzes to an open-chain amino-aldehyde/ketone.

-

Polymerization: The resulting acyclic intermediates are highly reactive and undergo self-condensation (tar formation).

DOT Diagram 1: Acid-Catalyzed Degradation Pathway

Caption: The degradation cascade triggered by acid. Isomerization to the enamine (2,3-isomer) is the irreversible commitment step leading to decomposition.

Q2: I need to deprotect an N-Boc-2,5-dihydropyrrole. Standard TFA/DCM failed. What should I do?

Issue: "Retro-Mannich" Decomposition. Strong acids like Trifluoroacetic Acid (TFA) can trigger a fragmentation pathway or rapid polymerization before the free amine can be isolated.

Recommended Protocol: HCl/Dioxane with Scavenger Avoid TFA if possible. Use a volatile, anhydrous acid and isolate the salt immediately.

-

Solvent: Dissolve substrate in dry 1,4-dioxane or Ethyl Acetate (0.1 M).

-

Reagent: Add 4M HCl in dioxane (5–10 equivalents) at 0°C.

-

Scavenger (Optional): Add triethylsilane (TES) or dimethyl sulfide if the cation is prone to alkylating the alkene.

-

Workup: Do not partition with water/base if possible. Evaporate volatiles to dryness to isolate the hydrochloride salt.

-

Why? The salt is generally stable. The free base, upon neutralization in water, may hydrolyze if any 2,3-isomer formed.

-

-

Neutralization: If the free base is required, use a biphasic system (EtOAc/Sat. NaHCO3) at 0°C and separate immediately.

Basic Conditions: Troubleshooting & Protocols

Q3: Is 3-pyrroline stable to strong bases (e.g., NaH, LDA)?

Verdict: Generally Stable (with caveats).[1]

2,5-Dihydropyrroles are significantly more stable to base than to acid. The lack of an acidic proton on the

-

N-Deprotonation: The N-H proton can be removed (

in DMSO) to generate a nucleophile for alkylation. -

Risk Factor: If the ring contains a leaving group (e.g., a halogen or mesylate) on the carbon framework, strong bases can trigger elimination to form pyrroles (aromatization).

Q4: Can I perform alkylation reactions on the nitrogen?

Yes. Standard

-

Protocol:

(3 equiv), Alkyl Halide (1.1 equiv) in Acetone or Acetonitrile at reflux. -

Note: Avoid prolonged heating with strong alkoxides, which might promote base-catalyzed isomerization to the conjugated 2,3-isomer, though this is slower than acid catalysis.

Storage, Handling & Purity Analysis

Q5: My sample turned yellow/brown in the freezer. Is it ruined?

Diagnosis: Oxidation/Aromatization. 3-Pyrrolines are air-sensitive. Oxygen promotes dehydrogenation to the aromatic pyrrole, which is often colored (yellow/brown) due to trace oligomerization.

Purity Check (NMR Assay):

Run a

-

2,5-Dihydropyrrole (Product): Look for the singlet (or narrow multiplet) of the alkene protons at

ppm and the methylene protons at -

Pyrrole (Impurity): Look for aromatic signals at

and -

2,3-Dihydropyrrole (Impurity): Look for vinyl protons at distinct shifts (

and

Data Table 1: Comparative Stability Profile

| Condition | Stability Rating | Primary Degradation Pathway | Prevention Strategy |

| Aqueous Acid | Poor | Isomerization | Keep anhydrous; store as HCl salt. |

| Anhydrous Acid | Moderate | Polymerization | Low temp (0°C); avoid TFA; use HCl/Dioxane. |

| Aqueous Base | Good | Slow Hydrolysis (if heated) | Standard workup is usually safe. |

| Strong Base | Good | Elimination (if LG present) | Compatible with NaH/LDA for N-alkylation. |

| Oxidative (Air) | Moderate | Aromatization to Pyrrole | Store under Argon/Nitrogen at -20°C. |

Q6: How do I purify a degraded mixture?

Decision Tree for Purification:

DOT Diagram 2: Purification Workflow

Caption: Purification logic. Distillation is preferred for simple 3-pyrrolines to separate them from non-volatile polymers. Chromatography requires buffered stationary phases.

References

-

Brandänge, S., & Rodriguez, B. (1988).[2] A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. Synthesis. Link

-

Donohoe, T. J., et al. (2012). Partial Reduction of Pyrroles: A Modern Approach to the Synthesis of Pyrrolines. Chemical Reviews. Link

-

Organic Chemistry Portal. Synthesis of 3-pyrrolines. Link

-

Polshettiwar, V., & Varma, R. S. (2008).[2] Aqueous Ring-Closing Metathesis. Journal of Organic Chemistry. Link

-

Fisher Scientific. Safety Data Sheet: 3-Pyrroline. Link

Sources

Technical Support Center: Purification of Substituted Dihydropyrroles via Chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the chromatographic purification of substituted dihydropyrroles. This resource is designed to provide practical, in-depth guidance to overcome the unique challenges associated with the purification of this important class of heterocyclic compounds. Drawing upon established scientific principles and field-proven techniques, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your purification workflows.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the chromatographic purification of substituted dihydropyrroles, providing explanations for their causes and actionable solutions.

Question 1: My dihydropyrrole is streaking or tailing on the TLC plate and column. What's causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocycles like dihydropyrroles, and it is primarily caused by strong interactions between the basic nitrogen atom of your compound and acidic silanol groups on the surface of the silica gel stationary phase.[1] This secondary interaction leads to a non-uniform elution, resulting in asymmetrical peaks.

Causality and Solutions:

-

Acid-Base Interactions: The lone pair of electrons on the nitrogen atom of the dihydropyrrole can interact with the acidic protons of the silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[1]

-

Solution 1: Mobile Phase Modification with a Basic Additive: To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, can be added to the mobile phase (typically 0.1-1%). The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your dihydropyrrole and leading to a more symmetrical peak shape.[1][2]

-

Solution 2: Choice of Stationary Phase: If peak tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds.[3] Reversed-phase (C18) chromatography is another viable option, where the separation mechanism is based on hydrophobicity rather than polar interactions.[3]

Question 2: I'm observing poor separation between my desired dihydropyrrole and a closely related impurity. How can I improve the resolution?

Answer:

Achieving good resolution is critical for obtaining a highly pure compound. Poor separation can stem from an unoptimized solvent system or column overloading.

Causality and Solutions:

-

Suboptimal Solvent System: The choice of eluent directly impacts the differential migration of compounds on the stationary phase.

-

Solution 1: Systematic Solvent Screening: Utilize thin-layer chromatography (TLC) to screen a variety of solvent systems with differing polarities and selectivities. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for optimal separation in column chromatography.

-

Solution 2: Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective in resolving compounds with different polarities.[3] This technique allows for the efficient elution of both less polar and more polar compounds in a single run.

-

-

Column Overloading: Exceeding the loading capacity of your column will lead to band broadening and decreased resolution.

-

Solution: As a general rule, the amount of crude material loaded onto a flash chromatography column should be between 1-5% of the mass of the stationary phase.[3] If you need to purify a larger amount of material, it is better to use a larger column rather than overloading a smaller one.

-

Question 3: My dihydropyrrole appears to be decomposing on the silica gel column. What are my options?

Answer:

The acidic nature of silica gel can catalyze the decomposition of sensitive organic compounds, including some substituted dihydropyrroles.

Causality and Solutions:

-

Acid-Catalyzed Degradation: The acidic silanol groups on the silica surface can promote side reactions, such as hydrolysis or rearrangement, of sensitive dihydropyrroles.

-

Solution 1: Deactivation of Silica Gel: As mentioned for peak tailing, adding a basic modifier like triethylamine to the eluent can neutralize the acidity of the silica gel and prevent decomposition.[3]

-

Solution 2: Alternative Stationary Phases: Switching to a more inert stationary phase, such as neutral alumina or a bonded phase like C18 (reversed-phase), can circumvent the issue of acid-catalyzed degradation.[3]

-

Solution 3: Minimize Contact Time: Employing flash chromatography with a higher flow rate will reduce the residence time of your compound on the column, thereby minimizing the opportunity for decomposition.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a new substituted dihydropyrrole?

A1: A good starting point is to use TLC to screen for an appropriate solvent system. Begin with a relatively non-polar system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. Aim for an Rf of 0.2-0.3 for your target compound. This will generally translate well to a flash column separation.

Q2: How do I choose between normal-phase and reversed-phase chromatography for my dihydropyrrole?

A2: The choice depends on the polarity of your compound.

-

Normal-Phase (e.g., silica, alumina): This is suitable for compounds of low to moderate polarity. The stationary phase is polar, and the mobile phase is non-polar.

-

Reversed-Phase (e.g., C18): This is ideal for polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. For many dihydropyrroles, which can be polar, reversed-phase HPLC can provide excellent separation.

Q3: How do I prepare my sample for loading onto a chromatography column?

A3: Proper sample preparation is crucial for a successful separation.

-

Dissolution: Dissolve your crude sample in a minimal amount of a suitable solvent. Ideally, this should be the mobile phase or a solvent that is weaker (less polar in normal-phase, more polar in reversed-phase) than the mobile phase to ensure a narrow starting band.

-

Filtration: It is essential to filter your sample solution to remove any particulate matter that could clog the column frit.[4]

-

Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading is an excellent alternative. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[5]

Q4: What is the best way to detect my dihydropyrrole as it elutes from the column?

A4: Most dihydropyrroles contain a chromophore and can be detected by UV-Vis spectroscopy. A common detection wavelength for pyrrole-containing compounds is around 225 nm.[6][7] However, it is always best to determine the λmax of your specific compound using a UV-Vis spectrophotometer to ensure maximum sensitivity.

Experimental Protocols

Protocol 1: Flash Chromatography of a Substituted Dihydropyrrole

This protocol provides a general procedure for the purification of a moderately polar dihydropyrrole using normal-phase flash chromatography.

1. Method Development (TLC): a. Dissolve a small amount of the crude dihydropyrrole in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate in a chamber containing a hexane/ethyl acetate solvent system (start with a 9:1 ratio). d. Visualize the spots under a UV lamp. e. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3. If peak tailing is observed, add 0.5% triethylamine to the eluent.

2. Column Packing: a. Select a column of an appropriate size for the amount of material to be purified. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a layer of sand (approx. 1 cm). d. Prepare a slurry of silica gel in the chosen eluent. e. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. f. Add another layer of sand on top of the packed silica gel.

3. Sample Loading: a. Dissolve the crude dihydropyrrole in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the column. c. Alternatively, use the dry loading method described in the FAQs.

4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply pressure (using a pump or compressed air) to achieve a steady flow rate. c. Collect fractions in test tubes. d. Monitor the elution of the compounds by TLC.

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase HPLC of a Polar Substituted Dihydropyrrole

This protocol outlines a general method for the purification of a polar dihydropyrrole using reversed-phase HPLC.

1. Method Development: a. Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase: i. Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. ii. Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid. c. Gradient Scouting: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your compound. d. Gradient Optimization: Based on the scouting run, design a more focused gradient around the elution time of your compound to improve resolution. A shallower gradient will generally provide better separation.

2. Sample Preparation: a. Dissolve the crude dihydropyrrole in the initial mobile phase composition (e.g., 95% A, 5% B). b. Filter the sample through a 0.22 µm syringe filter.

3. HPLC Run: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the prepared sample. c. Run the optimized gradient program. d. Monitor the elution using a UV detector at the appropriate wavelength.

4. Fraction Collection and Product Isolation: a. Collect the fractions corresponding to the peak of the desired compound. b. Combine the pure fractions. c. Remove the organic solvent (acetonitrile) using a rotary evaporator. d. Lyophilize the remaining aqueous solution to obtain the pure product as a solid.

Data Presentation

Table 1: Typical Flash Chromatography Parameters for Dihydropyrrole Purification

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography. |

| Neutral or Basic Alumina | For acid-sensitive or strongly basic dihydropyrroles. | |

| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for many dihydropyrroles. |

| Dichloromethane/Methanol | For more polar dihydropyrroles. | |

| Modifier | 0.1-1% Triethylamine | To reduce peak tailing of basic compounds.[3] |

| Loading Capacity | 1-5% (w/w) of silica gel | To avoid column overloading and ensure good separation.[3] |

| Flow Rate | Varies with column size | A faster flow rate can minimize on-column decomposition. |

Table 2: Starting Conditions for Reversed-Phase HPLC Method Development for Dihydropyrroles

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile and widely used reversed-phase column. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and protonate dihydropyrroles. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 5-95% B over 20 min | A broad scouting gradient to determine elution conditions. |

| Flow Rate | 1 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 225 nm | Common absorbance wavelength for pyrrole derivatives.[6][7] |

| Column Temp. | Ambient or 30-40 °C | To ensure reproducibility. |

Visualizations

Caption: A decision-making workflow for troubleshooting common issues in dihydropyrrole purification.

References

- Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Accessed February 16, 2026.

- Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Published November 27, 2023.